(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid chemical properties
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid chemical properties
An In-depth Technical Guide to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: Properties, Synthesis, and Application in Drug Discovery
Introduction: The Strategic Value of Indole Boronic Acids
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its functionalization is a key step in the development of new therapeutic agents. Among the various tools for indole modification, indolylboronic acids have emerged as exceptionally versatile and valuable building blocks.[1] Their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions make them indispensable for creating diverse molecular libraries.[1][2]
This guide focuses on (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid , a specialized indole derivative. The presence of a boronic acid at the C-2 position and a methoxycarbonyl group at the C-6 position provides orthogonal handles for chemical modification. This dual functionality allows researchers to construct complex molecules with precision, making it a strategic asset in the synthesis of targeted therapies, particularly in oncology and neurology.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and core applications for professionals in research and drug development.
Compound Identification and Core Physicochemical Properties
Accurate identification is the foundation of reproducible science. (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (6-methoxycarbonyl-1H-indol-2-yl)boronic acid | [] |
| CAS Number | 1150114-47-8 | [4][][6] |
| Molecular Formula | C₁₀H₁₀BNO₄ | [4][] |
| Molecular Weight | 219.00 g/mol | [4][] |
| Appearance | Solid (form may vary) | N/A |
| Predicted Boiling Point | 484.2 ± 48.0 °C | [4] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [4] |
| SMILES | B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | [] |
| InChI Key | NRUMZMTTWWXRDD-UHFFFAOYSA-N | [] |
Note: Some physical properties are predicted values from chemical software and should be confirmed experimentally.
Synthesis and Structural Integrity
The synthesis of indolylboronic acids typically involves the borylation of a corresponding halo-indole or the direct C-H borylation of the indole core. A common and effective method is the lithium-halogen exchange of a bromo-indole precursor followed by quenching with a borate ester.[7]
A representative synthetic workflow is outlined below. The choice of a protecting group on the indole nitrogen (e.g., Boc or SEM) is often a critical first step to prevent side reactions and improve solubility, although the final compound discussed here is the unprotected form.
Caption: Generalized synthetic workflow for indole-2-boronic acids.
Reactivity and Core Application: The Suzuki-Miyaura Coupling
The primary utility of (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is one of the most powerful methods for constructing C-C bonds, enabling the linkage of the indole-2-position to a wide array of aryl, heteroaryl, or vinyl halides and triflates.[8]
Causality of Reactivity:
-
The Boronic Acid Moiety: The B(OH)₂ group is the active component. In the presence of a base, it forms a boronate complex, which facilitates the crucial transmetalation step with the palladium catalyst.[9]
-
The Indole Core: The electron-rich nature of the indole ring system influences the reactivity of the boronic acid.
-
The Methoxycarbonyl Group: The ester at C-6 acts as a key functional handle for subsequent modifications or as a modulator of the molecule's electronic properties and biological activity.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. The success of the reaction is validated by the consumption of starting materials and the formation of the product, as monitored by techniques like TLC or LC-MS.
Objective: To couple (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid with a model aryl bromide (e.g., 4-bromoanisole).
Materials:
-
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[8]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask, add (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, 4-bromoanisole, and the base.
-
Causality: A dry, inert atmosphere is critical because the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen, and moisture can interfere with the boronic acid.[8]
-
-
Catalyst Addition:
-
Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Expertise: Adding the catalyst last minimizes its exposure to air. For air-stable pre-catalysts, this step is less critical but remains good practice.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. The solvent mixture (e.g., 4:1 dioxane:water) is crucial for dissolving both the organic and inorganic reagents.
-
Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can deactivate the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Insight: Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide. Aryl iodides and bromides are generally more reactive than chlorides.[8]
-
-
Workup and Purification:
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.
-
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not widely available, general precautions for boronic acids and fine chemicals should be strictly followed.
Hazard Identification (General for Boronic Acids):
Recommended Handling and PPE:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.[10][12]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[4][14]
-
For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[4][15] Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is essential to maintain reactivity.
Conclusion
(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a high-value, strategic building block for chemical synthesis and drug discovery. Its bifunctional nature allows for precise and versatile molecular construction, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the development of novel indole-based therapeutics.
References
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iChemical. 1-BOC-6-(methoxycarbonyl)indole-2-boronic acid. [Link]
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Sangon Biotech. Safety Data Sheet: (1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid. [Link]
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MySkinRecipes. (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. [Link]
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Butkiewicz, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(21), 3842. [Link]
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Das, U., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112431. [Link]
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Al-Zoubi, R. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2873. [Link]
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Jilin Jintai Chemical Glass Co., Ltd. (6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid. [Link]
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PubChem. (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(1), 2-35. [Link]
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AbacipharmTech. (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. [Link]
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